

Dextrose monohydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

[Get Quote](#)

Dextrose Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dextrose monohydrate, a hydrated form of D-glucose, is a fundamental monosaccharide with wide-ranging applications in research, pharmaceuticals, and biotechnology. This guide provides an in-depth overview of its chemical identity, physicochemical properties, key experimental applications, and its central role in metabolic signaling pathways.

Core Chemical Identity

Dextrose monohydrate is a simple sugar and a primary source of energy for most living organisms. It is chemically a crystalline form of D-glucose containing one molecule of water of crystallization.^[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for **dextrose monohydrate** is provided below, facilitating its unambiguous identification in research and regulatory documentation.

Identifier Type	Identifier	Source(s)
CAS Number	77938-63-7 (Primary)	[2]
5996-10-1	[1] [3] [4] [5]	
14431-43-7	[1] [6] [7] [8] [9]	
Deprecated: 77029-61-9	[2]	
IUPAC Name	(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate	[2]
SMILES	C(--INVALID-LINK--O)O>C@HO)O.O	[2]
InChI	InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+/m0./s1	[2]
InChIKey	SPFMQWBKVUQXJV-BTVCFUMJSA-N	[2]
PubChem CID	22814120	[2]
European Community (EC) Number	616-580-9	[2]
UNII	LX22YL083G	[2] [3]

Physicochemical and Pharmacopeial Data

The physical and chemical properties of **dextrose monohydrate** are critical for its application in various scientific and pharmaceutical contexts.

Quantitative Physicochemical Properties

Property	Value	Conditions	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₆ ·H ₂ O	[1][3][4][9][10]	
Molecular Weight	198.17 g/mol	[1][3][4][6][7][9][10][11]	
Appearance	Colorless crystals or white crystalline powder	[3][5][6]	
Melting Point	83 °C (181 °F)	[2][3][5][6]	
Density (true)	1.54 g/cm ³	[2][3][6]	
Bulk Density	0.826 g/cm ³	[2]	
Tapped Density	1.020 g/cm ³	[2]	
pH	3.5 - 5.5	20% w/v aqueous solution	[2]
5.9	0.5 M aqueous solution	[3]	
Specific Rotation [α]D ²⁵	+52.6° to +53.2°	100 mg/mL in 0.012 N NH ₄ OH	[12]
Water Content	7.5% - 9.5%	[2][12]	

Solubility Profile

Solvent	Solubility	Temperature	Source(s)
Water	1 in 1.1 parts	25 °C	[3]
1 in 1 part	20 °C	[2]	
Ethanol (95%)	1 in 60 parts	20 °C	[2]
Sparingly soluble	[5]		
Glycerin	Soluble	20 °C	[2]
Chloroform	Practically insoluble	20 °C	[2]
Ether	Practically insoluble	20 °C	[2]

Key Experimental Protocols and Methodologies

Dextrose monohydrate is a critical component in numerous laboratory and manufacturing processes. The following sections detail its application in key experimental settings.

Pharmaceutical Formulation: High-Shear Wet Granulation

Dextrose monohydrate can be utilized as a non-animal sourced diluent in the manufacturing of tablets via high-shear wet granulation (HSWG).[\[4\]](#)

Methodology:

- Blending: The active pharmaceutical ingredient (API) is blended with **dextrose monohydrate** and other excipients in a high-shear granulator.
- Granulation: A granulation solution (e.g., purified water or a binder solution) is added to the powder blend while the impeller and chopper are running at a set speed. Key parameters to control include the amount and addition rate of the granulation solution, and the wet massing time.[\[4\]](#)
- Drying: The wet granules are dried, typically in a fluid bed dryer, to a specific moisture content. During this process, **dextrose monohydrate** converts to its anhydrous form upon losing its water of hydration (approximately 9% by weight) at temperatures around 60°C.[\[4\]](#)

- Milling: The dried granules are milled to achieve a desired particle size distribution.
- Final Blending and Compression: The milled granules are blended with a lubricant and then compressed into tablets.

The amount of granulation water is a critical parameter, with amounts not exceeding 21% being recommended to achieve acceptable tablet properties such as tensile strength, disintegration time, and dissolution profiles.[4]

Preparation of Cell Culture Media

Dextrose is the primary carbohydrate source in most cell culture media, providing energy for cellular metabolism.[13]

Methodology for Supplementing Media:

- Preparation of a Sterile Dextrose Stock Solution:
 - Dissolve a calculated amount of **dextrose monohydrate** powder in cell culture grade water (e.g., Water for Injection - WFI) to create a concentrated stock solution (e.g., 20-50% w/v).
 - Sterilize the solution by filtering it through a 0.22 μm sterile filter. Autoclaving dextrose solutions, especially with other media components, can lead to caramelization and the formation of cytotoxic byproducts.
- Supplementation of Basal Medium:
 - Aseptically add the required volume of the sterile dextrose stock solution to the basal cell culture medium to achieve the final desired concentration. The final concentration varies depending on the cell line and experimental requirements.
 - The complete medium, containing dextrose, serum, and other supplements, should be thoroughly mixed before use.

The absence of dextrose in the culture medium is detrimental to cells, leading to vacuolation and cell death.[13]

Analytical Identification and Assay (Based on USP)

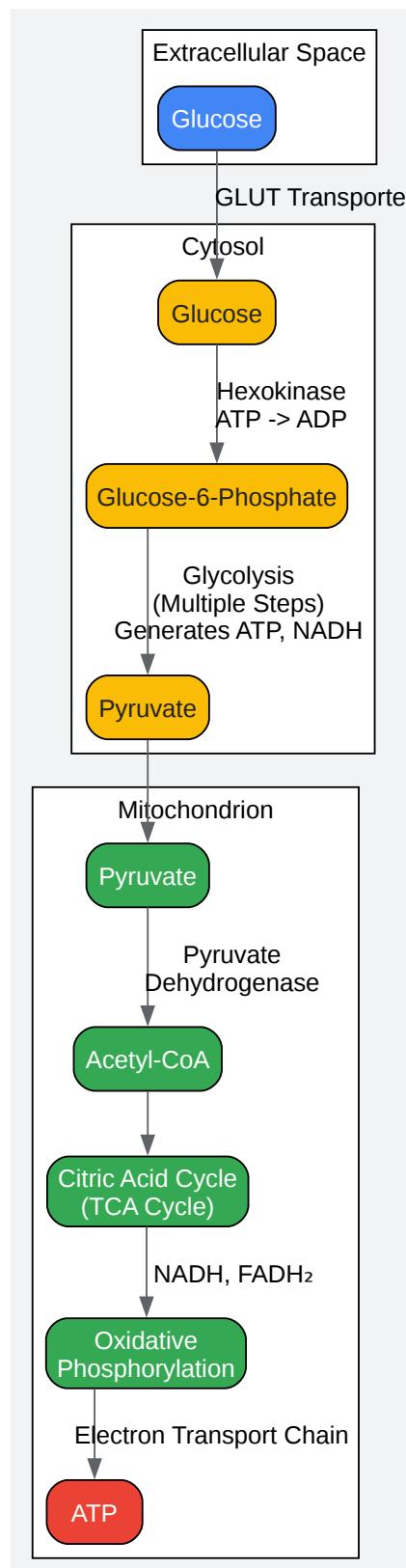
The United States Pharmacopeia (USP) provides standardized methods for the identification and quantification of dextrose.[12][14][15][16][17]

Identification Test (Alkaline Cupric Tartrate Test):

- Prepare a 1 in 20 solution of the dextrose sample in water.
- Add a few drops of this solution to 5 mL of hot alkaline cupric tartrate TS (Fehling's solution).
- Positive Result: A copious red precipitate of cuprous oxide is formed, confirming the presence of a reducing sugar like dextrose.[12][16]

Assay by High-Performance Liquid Chromatography (HPLC):

- Principle: This method separates and quantifies dextrose based on its retention time compared to a reference standard.
- Chromatographic System:
 - Mode: Liquid Chromatography (LC)[14][15]
 - Detector: Refractive Index (RI)[14][15]
 - Column: A column packed with a strong cation-exchange resin in the calcium form (e.g., L19 packing) is typically used.[14][15][17]
 - Mobile Phase: Water[14][15]
 - Flow Rate and Temperature: Specific flow rates and column temperatures are defined in the monograph (e.g., 0.3 mL/min at 85°C).[14][15]
- Procedure:
 - Prepare a system suitability solution containing dextrose and related sugars (e.g., maltose, fructose) to verify the resolution and performance of the chromatographic system.[14][15]


- Prepare a standard solution of USP Dextrose RS and a sample solution of the material being tested at a specified concentration (e.g., 30 mg/mL).[14][15]
- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Calculate the percentage of dextrose in the sample by comparing the peak response of the sample to that of the standard. The assay result should be within 97.5% and 102.0% on an anhydrous basis.[14][15]

Metabolic and Signaling Pathways

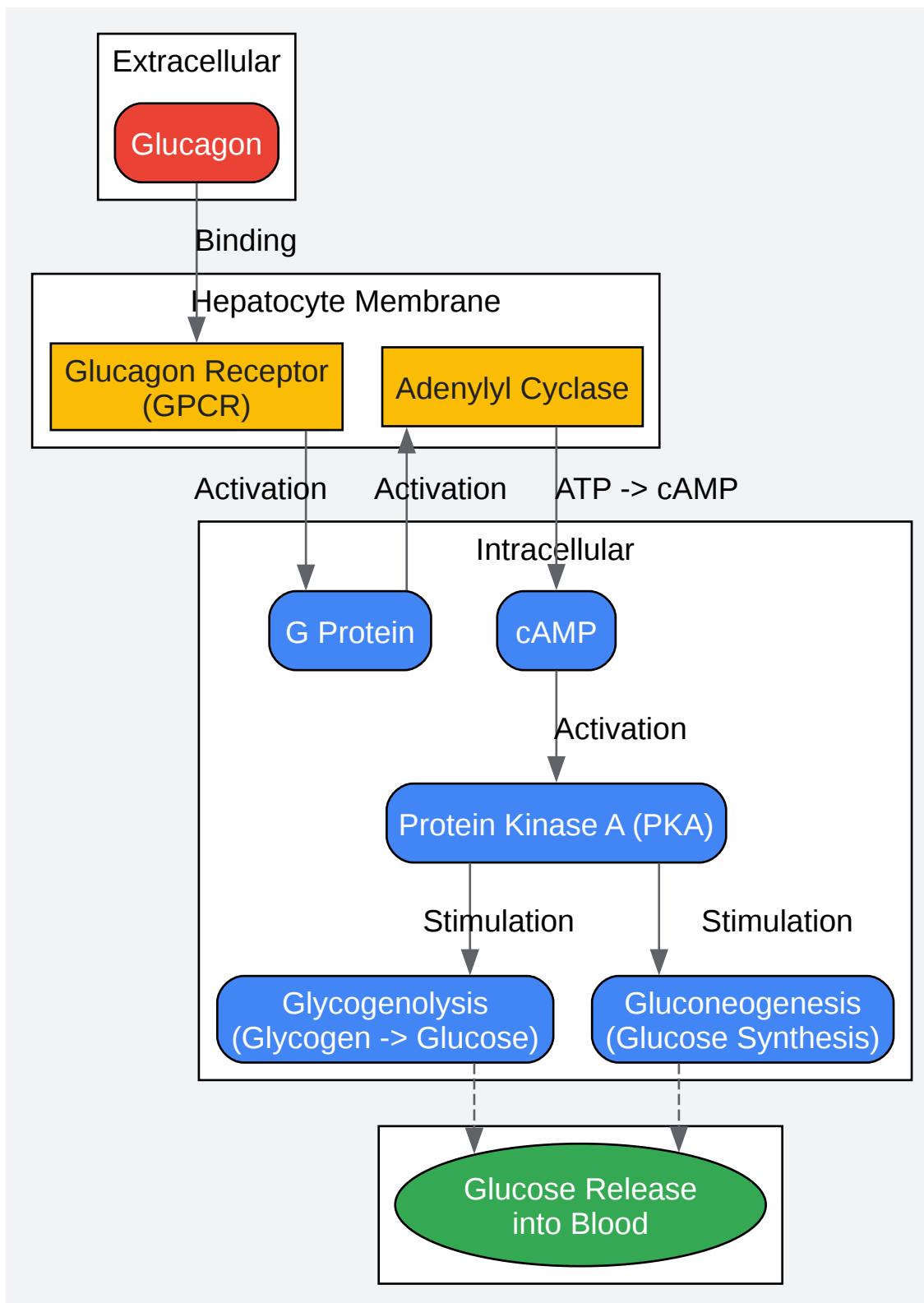
Dextrose (as glucose) is at the heart of cellular energy metabolism. Its uptake and utilization are tightly regulated by complex signaling networks.

Glucose Metabolism Overview

The primary catabolic pathway for glucose is glycolysis, which occurs in the cytosol of all cells. This is followed by the citric acid cycle and oxidative phosphorylation in the mitochondria for complete energy extraction in aerobic organisms.

[Click to download full resolution via product page](#)

Overview of cellular glucose metabolism.


Insulin Signaling Pathway

The insulin signaling pathway is crucial for promoting glucose uptake from the bloodstream into muscle and fat cells, thereby regulating blood glucose levels.

Simplified insulin signaling pathway leading to glucose uptake.

Glucagon Signaling Pathway

Conversely, the glucagon signaling pathway acts primarily in the liver to increase blood glucose levels during periods of fasting by stimulating glycogenolysis and gluconeogenesis.[\[8\]](#)

[Click to download full resolution via product page](#)

Glucagon signaling pathway in hepatocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. phexcom.com [phexcom.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. Dextrose monohydrate as a non-animal sourced alternative diluent in high shear wet granulation tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextrose Monohydrate | 5996-10-1 [m.chemicalbook.com]
- 6. What is Dextrose Monohydrate - Properties & Specifications [nj-alchemist.com]
- 7. castlemalting.com [castlemalting.com]
- 8. youtube.com [youtube.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]
- 11. dawnscientific.com [dawnscientific.com]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. THE IMPORTANCE OF DEXTROSE IN THE MEDIUM OF TISSUE CULTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. Dextrose - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 16. Dextrose Monohydrate Anhydrous USP NF FCC Food Grade Manufacturers [anmol.org]
- 17. shodexhplc.com [shodexhplc.com]
- To cite this document: BenchChem. [Dextrose monohydrate CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7885005#dextrose-monohydrate-cas-number-and-chemical-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com